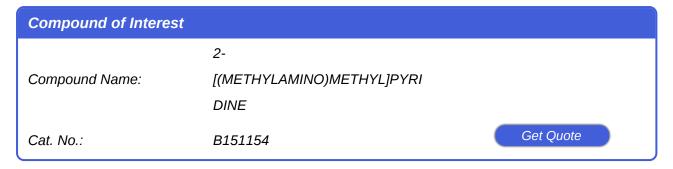


Spectroscopic Profile of 2[(Methylamino)methyl]pyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2-[(methylamino)methyl]pyridine**. The information herein is intended to support researchers in the identification, characterization, and quality control of this molecule.

Disclaimer: As of the last update, publicly accessible, experimentally verified spectroscopic data for **2-[(methylamino)methyl]pyridine** is not available. The data presented in the following tables are predicted or expected values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous chemical structures.

Predicted Spectroscopic Data

The structural formula of **2-[(methylamino)methyl]pyridine** is presented below, with atoms numbered for reference in the NMR data tables.

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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for **2-[(methylamino)methyl]pyridine**

¹ H NMR (Predicted)	¹³ C NMR (Predicted)		_
Assignment	Chemical Shift (δ , ppm)	Assignment	Chemical Shift (δ, ppm)
H-6	8.5 - 8.6	C-2	158 - 160
H-4	7.6 - 7.8	C-6	148 - 150
H-3	7.2 - 7.4	C-4	135 - 137
H-5	7.1 - 7.3	C-5	121 - 123
H-7 (CH ₂)	3.8 - 4.0	C-3	120 - 122
H-8 (CH₃)	2.4 - 2.6	C-7 (CH ₂)	55 - 58
N-H	1.8 - 2.5 (broad)	C-8 (CH₃)	33 - 36

Predicted spectra are referenced to TMS in a solvent like CDCl3.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds.

Table 2: Expected Key IR Absorption Bands for 2-[(methylamino)methyl]pyridine



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
3350 - 3310	N-H stretch	Secondary Amine	Weak to Medium
3100 - 3000	C-H stretch	Aromatic C-H	Medium
2950 - 2850	C-H stretch	Aliphatic C-H (CH ₂ , CH ₃)	Medium
1600 - 1580	C=C and C=N stretch	Pyridine Ring	Strong
1480 - 1430	C=C and C=N stretch	Pyridine Ring	Strong
1250 - 1020	C-N stretch	Aliphatic Amine	Medium
910 - 665	N-H wag	Secondary Amine	Strong, Broad
780 - 740	C-H out-of-plane bend	Aromatic C-H	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. The molecular weight of **2-** [(methylamino)methyl]pyridine ($C_7H_{10}N_2$) is 122.17 g/mol .

Table 3: Anticipated Mass Spectrum Fragmentation for 2-[(methylamino)methyl]pyridine



m/z Value	Proposed Fragment	Fragmentation Pathway
122	[C7H10N2]+·	Molecular Ion (M+ ⁻)
121	[C7H9N2] ⁺	Loss of H radical from the methylene group
93	[C5H4NCH2]+	α-cleavage, loss of CH₃N radical
92	[C6H6N]+	Benzylic cleavage, loss of CH₃NH radical
78	[C ₅ H ₄ N] ⁺	Pyridine ring fragment
44	[CH₃NHCH₂]+	α-cleavage, loss of pyridyl radical

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments. These are generalized protocols suitable for a liquid amine sample like **2-** [(methylamino)methyl]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified liquid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
 - Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
- Data Acquisition:



- Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- Insert the sample into the spectrometer and lock the field frequency using the deuterium signal from the solvent.
- Perform shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
- For ¹H NMR, acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.
- For ¹³C NMR, acquire a larger number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds to achieve an adequate signal-to-noise ratio, utilizing proton decoupling.
- · Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.
 - Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Apply a baseline correction to obtain a flat baseline across the spectrum.
 - Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
 - Reference the spectrum by setting the TMS peak to 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

- Sample Preparation & Instrument Setup:
 - No specific sample preparation is needed for a liquid sample.



- Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol, then allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

Data Acquisition:

- Place a single drop of the 2-[(methylamino)methyl]pyridine liquid directly onto the center of the ATR crystal.
- Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing:

- The instrument software will automatically perform the background subtraction.
- Identify and label the wavenumbers of significant absorption peaks in the spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1-10 μg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile with water.
 - A small amount of a volatile acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation and enhance signal in positive ion mode.

Data Acquisition:

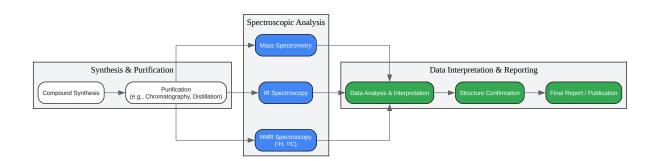
- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μL/min) using a syringe pump.
- Operate the mass spectrometer in positive ion mode.



- Optimize key ESI source parameters, including the capillary voltage (typically +3 to +5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal for the protonated molecule [M+H]+.
- Acquire data over a relevant mass-to-charge (m/z) range (e.g., m/z 50-300) to observe the molecular ion and potential fragment ions.
- Data Processing:
 - Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecular ion ([C₇H₁₀N₂ + H]⁺ at m/z 123.17).
 - If fragmentation is induced (e.g., via in-source collision-induced dissociation), identify the m/z values of the major fragment ions and propose their structures.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like **2-[(methylamino)methyl]pyridine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

• To cite this document: BenchChem. [Spectroscopic Profile of 2- [(Methylamino)methyl]pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF].



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